2-Amino-4-chloropyrimidine-5-carbonitrile (CAS 1393179-35-5) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the pharmaceutical and agrochemical industries. Structurally, it features a pyrimidine core pre-installed with a C2-amino group, a highly reactive C4-chlorine atom, and a strongly electron-withdrawing C5-carbonitrile group[1]. This specific substitution pattern makes it a highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions. The C2-amino group serves as a critical hydrogen-bond donor/acceptor motif for interacting with the hinge region of kinases, while the C5-cyano group both activates the adjacent C4-chlorine for rapid displacement and provides a versatile handle for downstream transformation into amides or amines [2]. For procurement professionals and synthetic chemists, sourcing this exact pre-functionalized scaffold is a strategic choice to accelerate the synthesis of complex multi-targeted kinase inhibitors and crop protection agents.
Attempting to substitute 2-Amino-4-chloropyrimidine-5-carbonitrile with its immediate di-halo precursor, 2,4-dichloropyrimidine-5-carbonitrile, introduces severe regioselectivity challenges. Amination of the di-halo analog inherently produces a challenging-to-separate mixture of 2-amino-4-chloro and 4-amino-2-chloro regioisomers, necessitating costly and time-consuming silica gel chromatography that severely reduces overall yield[1]. Conversely, substituting with 2-amino-4-chloropyrimidine (lacking the C5-cyano group) drastically reduces the electrophilicity of the C4 position. Without the electron-withdrawing effect of the cyano group, SNAr reactions require elevated thermal conditions (80–120 °C) which can degrade sensitive nucleophiles and increase the impurity profile [2]. Procuring the exact C5-cyano, C2-amino, C4-chloro compound bypasses these process bottlenecks, ensuring high-yielding, regioselective couplings under mild conditions.
When synthesizing 2-amino-4-substituted pyrimidines, starting from 2,4-dichloropyrimidine-5-carbonitrile requires an initial amination step that predictably yields a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers [1]. Procuring pre-synthesized 2-Amino-4-chloropyrimidine-5-carbonitrile provides a regiochemically pure starting material, directly eliminating the need for complex chromatographic separation and preventing the typical 25–40% material loss associated with forming the undesired regioisomer.
| Evidence Dimension | Regioisomer Separation Burden |
| Target Compound Data | 100% regiochemically pure starting material |
| Comparator Or Baseline | 2,4-Dichloropyrimidine-5-carbonitrile (yields a mixed regioisomer profile upon amination) |
| Quantified Difference | Eliminates ≥1 chromatographic separation step and prevents ~25-40% material loss. |
| Conditions | Standard amination with NH4OH or ammonia in THF/dioxane at low temperatures |
Avoiding regioisomer mixtures at the start of a synthetic route drastically improves scalability and reduces solvent waste in industrial manufacturing.
The presence of the C5-carbonitrile group exerts a strong electron-withdrawing effect, significantly lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr) at the C4 position. While the baseline 2-amino-4-chloropyrimidine typically requires elevated temperatures (80 °C – 120 °C) or strong acid catalysis to react with anilines or sterically hindered amines[1], 2-Amino-4-chloropyrimidine-5-carbonitrile undergoes efficient SNAr at much milder temperatures (20 °C – 50 °C). This thermal differential protects delicate functional groups on the incoming nucleophile from degradation.
| Evidence Dimension | SNAr Reaction Temperature Requirement |
| Target Compound Data | Proceeds efficiently at 20 °C – 50 °C |
| Comparator Or Baseline | 2-Amino-4-chloropyrimidine (requires 80 °C – 120 °C or microwave irradiation) |
| Quantified Difference | Reduces required reaction temperature by 50 °C – 70 °C. |
| Conditions | Nucleophilic aromatic substitution with anilines or aliphatic amines in polar solvents |
Lower reaction temperatures expand the scope of compatible substrates and reduce energy costs during scale-up.
The pre-installed C5-cyano group provides an immediate, orthogonal handle for downstream diversification. It can be directly hydrolyzed to a carboxamide or reduced to an aminomethyl group in a single step. If a buyer were to use 2-amino-4-chloropyrimidine as a substitute, introducing a C5-carbon substituent would require a multi-step sequence involving electrophilic halogenation followed by transition-metal catalyzed cyanation or carbonylation [1]. Procuring the cyano-substituted building block bypasses these steps and avoids the use of expensive palladium catalysts or toxic cyanide reagents.
| Evidence Dimension | Steps to C5-Functionalized Derivatives |
| Target Compound Data | 1 step (direct hydrolysis or reduction) |
| Comparator Or Baseline | 2-Amino-4-chloropyrimidine (requires 2-3 steps: halogenation + metal-catalyzed coupling) |
| Quantified Difference | Saves 1-2 synthetic steps and eliminates heavy-metal catalyst dependency. |
| Conditions | Late-stage functionalization of the pyrimidine core |
Reducing step count directly correlates to higher overall yields, lower goods costs, and faster turnaround times in medicinal chemistry.
Due to the pre-installed C2-amino group, this compound is highly effective for constructing the hinge-binding region of ATP-competitive kinase inhibitors (e.g., PI3K inhibitors). The mild SNAr conditions enabled by the C5-cyano group allow for the attachment of complex, temperature-sensitive aryl or heteroaryl amines at the C4 position without degrading the pharmacophore [1].
For drug discovery programs requiring a C5-carboxamide pyrimidine core, this compound serves as a direct precursor. Following the C4-SNAr substitution, the C5-cyano group can be selectively hydrolyzed to an amide in a single step, bypassing the need for hazardous carbonylation chemistry or multi-step halogenation/cyanation sequences [2].
In industrial agrochemical synthesis, minimizing chromatographic purifications is critical for cost control. By utilizing the regiochemically pure 2-Amino-4-chloropyrimidine-5-carbonitrile instead of the di-halo analog, manufacturers can avoid mixed-isomer streams and streamline the production of crop protection agents [1].